2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common motif in many pharmaceuticals and natural products . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 4-aminopiperidine with bromoacetic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can bind to specific sites on proteins, altering their function. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)acetic acid: Lacks the trifluoroacetic acid moiety, making it less reactive.
2,2,2-Trifluoroacetic acid: Does not contain the piperidine structure, limiting its biological activity.
4-Aminopiperidine: A simpler structure with different reactivity and applications.
Uniqueness
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine and trifluoroacetic acid moieties, which confer both biological activity and chemical reactivity. This makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBAGWHHHOAWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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